Cimetidine sulfoxide

Übersicht

Beschreibung

Cimetidine sulfoxide is a metabolite of cimetidine, a histamine H2 receptor antagonist. Cimetidine is widely used to manage conditions such as gastroesophageal reflux disease, peptic ulcer disease, and indigestion by inhibiting gastric acid secretion . This compound is formed through the oxidation of cimetidine and retains some of the pharmacological properties of its parent compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cimetidine sulfoxide can be synthesized through the oxidation of cimetidine. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Cimetidine sulfoxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can convert this compound to cimetidine sulfone.

Reduction: this compound can be reduced back to cimetidine using reducing agents like sodium borohydride.

Substitution: The sulfoxide group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Cimetidine sulfone.

Reduction: Cimetidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Cimetidine is primarily known for its role in treating peptic ulcer disease and gastroesophageal reflux disease. As a metabolite, cimetidine sulfoxide has been studied for its potential therapeutic effects and interactions.

Antitumor Activity

Recent studies have indicated that cimetidine may modulate the immune response in cancer therapy. Notably, it has been shown to attenuate the effects of anti-PD-1 and anti-PD-L1 therapies in colon cancer models. The combination treatment resulted in altered tumor microenvironment dynamics, suggesting that cimetidine could influence immunotherapy outcomes by modifying immune cell populations and activity .

Metabolism and Pharmacokinetics

This compound is formed through the oxidation of cimetidine, primarily in the liver. Understanding its pharmacokinetics is crucial for assessing its efficacy and safety profile. A high-performance liquid chromatography method has been developed for the simultaneous quantification of cimetidine and its sulfoxide in serum, providing insights into their metabolic pathways .

Environmental Applications

This compound also plays a role in environmental chemistry as a transformation product of emerging contaminants. Its formation through the oxidation of cimetidine raises concerns regarding its environmental impact.

Environmental Contaminant Analysis

Research indicates that this compound can be detected in environmental samples, necessitating studies on its persistence and toxicity. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to identify transformation products in wastewater and surface water, highlighting the need for monitoring pharmaceutical residues in ecosystems .

Ecotoxicological Studies

Investigations into the ecotoxicological effects of this compound are essential for understanding its impact on aquatic life. Studies have shown that pharmaceuticals can disrupt endocrine functions in wildlife, prompting further research into the ecological risks posed by this compound .

Case Study 1: Cimetidine in Cancer Therapy

A study conducted on CT26 colorectal adenocarcinoma cells demonstrated that cimetidine could significantly alter tumor growth dynamics when combined with immunotherapies. The findings suggest that while cimetidine has limited direct antitumor activity, it may enhance or inhibit the efficacy of other treatments depending on the context .

Case Study 2: Environmental Persistence

In an analysis of wastewater treatment plants, researchers found traces of this compound among other pharmaceutical contaminants. This study underscored the importance of tracking pharmaceutical metabolites to assess their environmental fate and potential risks to human health .

Data Table: Summary of Key Findings

Wirkmechanismus

Cimetidine sulfoxide exerts its effects by binding to histamine H2 receptors on the basolateral membrane of gastric parietal cells, thereby inhibiting the action of histamine. This competitive inhibition results in reduced gastric acid secretion, decreased gastric volume, and lower acidity . Additionally, this compound may inhibit certain isoenzymes of the hepatic cytochrome P450 system, affecting the metabolism of other drugs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ranitidine: Another histamine H2 receptor antagonist with a similar mechanism of action but different chemical structure.

Famotidine: A more potent histamine H2 receptor antagonist with a longer duration of action.

Nizatidine: Similar to ranitidine but with a slightly different pharmacokinetic profile.

Uniqueness

Cimetidine sulfoxide is unique due to its specific metabolic pathway and the formation of distinct metabolites such as cimetidine sulfone. Its ability to inhibit cytochrome P450 enzymes also sets it apart from other histamine H2 receptor antagonists, potentially leading to different drug-drug interactions .

Biologische Aktivität

Cimetidine sulfoxide, a metabolite of cimetidine, is primarily recognized for its role as a histamine H2-receptor antagonist. This article delves into the biological activity of this compound, examining its pharmacokinetics, metabolic pathways, and potential therapeutic effects, supported by diverse research findings and case studies.

Overview of Cimetidine and Its Metabolite

Cimetidine is widely used for the treatment of peptic ulcer disease and upper gastrointestinal hemorrhage. Its sulfoxide form, this compound, is produced through metabolic oxidation. The transformation of cimetidine to this compound occurs rapidly in vivo, impacting both its pharmacological activity and elimination.

Absorption and Metabolism

Cimetidine is absorbed in the gastrointestinal tract, with a notable conversion to this compound. Studies indicate that approximately 7% of the administered dose of cimetidine is recovered as this compound in urine within 12 hours post-administration . The pharmacokinetic profile shows that plasma concentrations of the sulfoxide metabolite increase over time, with no elimination phase observed even 9 hours after dosing .

| Parameter | Cimetidine | This compound |

|---|---|---|

| Mean Plasma Half-Life (T1/2) | 2.0 hours | 1.7 hours |

| Excretion (Normal Renal Function) | 47.3% unchanged; 12.8% as sulfoxide | - |

| Excretion (Severe Renal Failure) | 2.2% unchanged; 0.5% as sulfoxide | - |

This compound retains activity at the histamine H2-receptor, albeit with different potency compared to its parent compound. In vitro studies demonstrate that active transport mechanisms facilitate its absorption across the rat small intestine at lower concentrations .

Therapeutic Implications

Recent studies have indicated that cimetidine can modulate immune responses in cancer therapy contexts. For instance, it has been shown to attenuate the efficacy of anti-PD-1 therapies in colon cancer models by affecting tumor microenvironments and immune cell distributions . This suggests potential dual roles for cimetidine and its metabolite in both gastrointestinal treatments and immuno-oncology.

Human Studies

In clinical settings, investigations into the chirality of this compound have revealed consistent enantiomeric ratios across different subjects. For example, a study involving healthy volunteers demonstrated a stable enantiomeric composition of (+/−) 71:29 following oral administration . This stereoselectivity may influence the pharmacodynamics and therapeutic outcomes associated with this compound.

Animal Studies

Animal studies have provided insights into the long-term effects of cimetidine and its metabolites on tumor development. In experiments involving Sprague-Dawley rats treated with carcinogens alongside cimetidine, no significant increase in tumor incidence was observed compared to controls . However, further research is warranted to explore potential risks associated with high plasma concentrations of this compound in renal impairment scenarios.

Eigenschaften

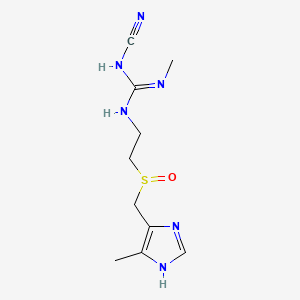

IUPAC Name |

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJLJLYVNQFCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969219 | |

| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54237-72-8, 151258-41-2, 151258-42-3 | |

| Record name | Cimetidine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54237-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimetidine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054237728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimetidine sulfoxide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimetidine sulfoxide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMETIDINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6V3T9UG74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.